![molecular formula C18H22N2O6S B4622880 3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)

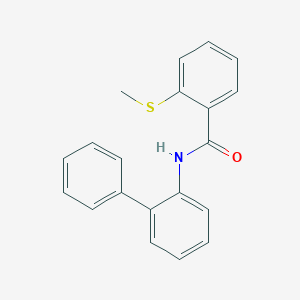

3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of bicyclic amino acid derivatives, including structures similar to 3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, often involves multi-step reactions. Techniques such as aza-Diels-Alder reactions in aqueous solution have been employed to generate these compounds, showcasing the complexity and precision required in synthesizing such molecules (Waldmann & Braun, 1991).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been determined through techniques such as single-crystal X-ray analysis. This analysis provides insights into the conformational aspects and electronic properties critical for understanding the behavior of such molecules in chemical reactions (Glass et al., 1990).

Chemical Reactions and Properties

The electrochemical behavior and reaction mechanisms of similar bicyclic compounds have been explored through cyclic voltammetry, revealing insights into their oxidation processes. These studies are crucial for understanding the chemical reactivity and potential applications of these molecules (Glass et al., 1990).

Scientific Research Applications

Asymmetric Synthesis of Amino Acid Derivatives

Research has explored asymmetric synthesis techniques for bicyclic amino acid derivatives, emphasizing their potential in creating constrained amino acids for drug design and development. Aza-Diels-Alder reactions have been used to synthesize derivatives, highlighting the role of chiral iminium ions in forming cycloadducts with desirable enantiomeric excess. Such synthetic approaches are vital for developing novel therapeutics with specific chiral properties (Waldmann & Braun, 1991).

Transport Applications

Studies on the transport applications of related bicyclic amino acids have provided insights into their specificity to membrane transport systems in tumor and hepatoma cells. The structural modifications introduced by adding a methylene group result in amino acids that effectively interact with Na+-independent amino acid transport systems, offering a foundation for designing drugs targeting specific cellular uptake pathways (Christensen et al., 1983).

Conformational Studies on Amino Acid Analogues

Conformational studies on restricted aspartic acid analogues with norbornane skeletons have shown that these structures can adopt semi-extended conformations, stabilized by intermolecular hydrogen bonding. Such research aids in understanding the structural requirements for receptor binding and could influence the design of novel ligands with enhanced activity or specificity (Buñuel et al., 1997).

Heterocyclic γ-Amino Acids Synthesis

The development of heterocyclic γ-amino acids around a thiazole ring illustrates the pursuit of mimicking protein secondary structures through constrained amino acids. These efforts underscore the potential of such compounds in peptide design, offering templates for developing molecules that can stabilize specific protein conformations or disrupt protein-protein interactions (Mathieu et al., 2015).

properties

IUPAC Name |

3-[(3-carbamoyl-5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S/c1-3-26-18(25)13-7(2)10(14(19)21)16(27-13)20-15(22)11-8-4-5-9(6-8)12(11)17(23)24/h8-9,11-12H,3-6H2,1-2H3,(H2,19,21)(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTONZWJUQZXEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-Carbamoyl-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)

![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)

![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)

![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)